![molecular formula C₇H₇D₆NO₃S₂ B1157727 Bucillamine-d6](/img/new.no-structure.jpg)
Bucillamine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bucillamine-d6, also known as this compound, is a useful research compound. Its molecular formula is C₇H₇D₆NO₃S₂ and its molecular weight is 229.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antioxidant Therapy
Bucillamine-d6 has shown promise as a more effective antioxidant compared to other compounds like N-acetylcysteine (NAC). Studies indicate that bucillamine can mitigate damage during acute inflammatory conditions such as myocardial infarction and organ transplantation. In animal models, it significantly reduced myocardial infarct size when administered during reperfusion .
Table 1: Comparison of Antioxidant Efficacy
Compound | Efficacy (in vivo) |
---|---|
Bucillamine | 16-fold more potent than NAC |
N-acetylcysteine | Baseline |
Rheumatoid Arthritis Treatment
Bucillamine is recognized as a disease-modifying antirheumatic drug (DMARD) and has been extensively studied for its efficacy in treating rheumatoid arthritis. Long-term studies have demonstrated significant suppression of disease activity over periods extending up to ten years. A cohort study revealed that patients treated with bucillamine showed better responses compared to those receiving standard DMARDs like methotrexate or sulfasalazine .
Table 2: Efficacy in Rheumatoid Arthritis Treatment
Treatment | Moderate/Good Response (%) |
---|---|
Bucillamine | 41.0 |
Methotrexate | 32.6 |
Sulfasalazine | 25.6 |
Neuroprotection and Seizure Activity
Recent research has explored the potential of this compound in neuroprotection, particularly concerning GABA(A) receptor modulation during seizure activity. Bucillamine has been found to be significantly more effective than NAC in reducing seizure frequency and severity while minimizing bleeding risks associated with NAC use . This application highlights the compound's versatility beyond traditional uses.
Case Studies and Clinical Trials
Several clinical trials have investigated the efficacy of bucillamine in various contexts:
- Phase III Clinical Study for COVID-19 : A recent study indicated that bucillamine improved time to normal oxygen saturation compared to placebo, suggesting potential benefits in treating viral infections .
- Long-term Efficacy in Rheumatoid Arthritis : A ten-year follow-up study demonstrated sustained efficacy in patients who remained on bucillamine therapy, with most patients experiencing stable disease without significant progression .
属性
分子式 |
C₇H₇D₆NO₃S₂ |
---|---|
分子量 |
229.35 |
同义词 |
N-(2-Mercapto-2-methyl-1-oxopropyl)-L-cysteine-d6; N-(2-Mercaptoisobutyryl)cysteine-d6; Rimatil-d6; SA 96-d6; Thiobutarit-d6; Tiobutarit-d6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。